molecular formula C18H18ClN3O3 B2702835 1-(4-Chlorophenyl)-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea CAS No. 922904-32-3

1-(4-Chlorophenyl)-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea

Cat. No. B2702835
CAS RN: 922904-32-3
M. Wt: 359.81
InChI Key: GKLOFHFANULSFM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C18H18ClN3O3, and its molecular weight is 359.81. It likely has a complex three-dimensional structure due to the presence of multiple functional groups and a cyclic structure within the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the urea group could participate in condensation reactions, and the chlorophenyl group could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the polar urea group and the nonpolar phenyl groups could influence its solubility properties .

Scientific Research Applications

Corrosion Inhibition

Research has indicated that compounds structurally similar to "1-(4-Chlorophenyl)-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea" have been studied for their corrosion inhibition properties. For instance, a study by Bahrami & Hosseini (2012) investigated the inhibition effect of similar organic compounds in 1 M hydrochloric acid solution on mild steel, revealing that these compounds exhibit good performance as inhibitors for mild steel corrosion in acid solutions. The study suggests that such compounds could potentially be used to prevent corrosion in various industrial applications (Bahrami & Hosseini, 2012).

Anticancer Properties

Another significant area of application for compounds related to "1-(4-Chlorophenyl)-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea" is in the development of anticancer agents. A study conducted by Feng et al. (2020) on diaryl ureas, including structurally related compounds, highlighted their potential as new anticancer agents, demonstrating significant antiproliferative effects on various cancer cell lines. This suggests that such compounds could be used in the development of novel anticancer therapies (Feng et al., 2020).

Nonlinear Optical (NLO) Properties

Compounds within the same family have been studied for their nonlinear optical (NLO) properties, suggesting potential applications in optoelectronic device fabrication. A study by Shettigar et al. (2006) reported the synthesis of bis-chalcone derivatives, demonstrating their potential for optical limiting materials due to their NLO properties. This indicates that similar compounds could be explored for applications in optical and photonic devices (Shettigar et al., 2006).

Pesticide Action

Research has also been conducted on related compounds for their use as insecticides, with studies demonstrating their unique mode of action. For instance, a study by Mulder & Gijswijt (1973) on similar urea derivatives showed their effectiveness as insecticides, interfering with cuticle deposition and thus preventing insects from moulting or pupating. This suggests potential agricultural applications for similar compounds in pest control (Mulder & Gijswijt, 1973).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-25-16-9-8-14(11-15(16)22-10-2-3-17(22)23)21-18(24)20-13-6-4-12(19)5-7-13/h4-9,11H,2-3,10H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLOFHFANULSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea

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